molecular formula C10H10N2O3 B1328576 4-Nitro-2-propyl-1,3-benzoxazole CAS No. 1000018-05-2

4-Nitro-2-propyl-1,3-benzoxazole

Cat. No.: B1328576
CAS No.: 1000018-05-2
M. Wt: 206.2 g/mol
InChI Key: RFNYHMIDCHJYAU-UHFFFAOYSA-N
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Description

4-Nitro-2-propyl-1,3-benzoxazole is a heterocyclic aromatic organic compound. It is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry . The compound features a benzoxazole core substituted with a nitro group at the 4-position and a propyl group at the 2-position.

Mechanism of Action

Target of Action

4-Nitro-2-propyl-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These targets include various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with the target proteins or enzymes leads to changes in their function, thereby affecting the disease pathway.

Biochemical Pathways

Benzoxazole derivatives have been found to inhibit dna topoisomerases , enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle. Inhibition of these enzymes can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The safety data sheet suggests that the compound should be handled in a well-ventilated place, indicating that it may have volatile properties .

Result of Action

Benzoxazole derivatives have been found to exhibit a wide range of biological activities including antimicrobial , antitumor , antioxidant , antiviral , antitubercular , and anthelmintic properties, among others.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It should be handled in a well-ventilated place, suggesting that air quality and ventilation could impact its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-propyl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones under acidic or basic conditions . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, the reaction of 2-aminophenol with 4-nitrobenzaldehyde in the presence of a suitable catalyst can yield the desired benzoxazole derivative.

Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2-propyl-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Nitro-2-propyl-1,3-benzoxazole has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 4-Nitro-2-propyl-1,3-benzoxazole is unique due to the presence of both the nitro and propyl groups, which confer distinct chemical and biological properties.

Biological Activity

4-Nitro-2-propyl-1,3-benzoxazole is a heterocyclic organic compound belonging to the benzoxazole family. This compound has gained attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity through various studies, highlighting its mechanisms of action, pharmacological effects, and potential applications.

Chemical Structure and Properties

This compound features a nitro group at the 4-position and a propyl group at the 2-position of the benzoxazole ring. This unique structure allows for specific interactions with biological targets, enhancing its pharmacological potential.

PropertyValue
Molecular FormulaC₉H₈N₂O₃
Molecular Weight180.17 g/mol
CAS Number1000018-05-2
SolubilitySoluble in organic solvents

The mechanism of action of this compound involves several biochemical pathways:

  • DNA Topoisomerase Inhibition : Benzoxazole derivatives have been shown to inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial activity against various pathogens. It appears to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .
  • Anti-inflammatory Effects : Research indicates that benzoxazole derivatives can modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes, which play a role in the inflammatory process .

Antimicrobial Activity

This compound has demonstrated potent antibacterial and antifungal properties. Studies have reported minimum inhibitory concentrations (MIC) against various bacterial strains:

Bacterial StrainMIC (mg/L)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

The compound's ability to inhibit bacterial growth is attributed to its interaction with essential bacterial enzymes .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)10
A549 (Lung)8
HT-29 (Colon)12

These results indicate that the compound can induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle disruption .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays. It has been shown to reduce levels of pro-inflammatory cytokines in cell culture models, supporting its use in treating inflammatory diseases .

Case Studies

A notable study investigated the effects of this compound on a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. The study concluded that the compound's ability to inhibit tumor growth was likely due to its dual action as an anti-inflammatory and anticancer agent .

Another case study focused on its antimicrobial properties against multi-drug resistant strains of bacteria. The results indicated that the compound could serve as a potential lead for developing new antibiotics .

Properties

IUPAC Name

4-nitro-2-propyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-4-9-11-10-7(12(13)14)5-3-6-8(10)15-9/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNYHMIDCHJYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=CC=C2O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309960
Record name 4-Nitro-2-propylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-05-2
Record name 4-Nitro-2-propylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-2-propylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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